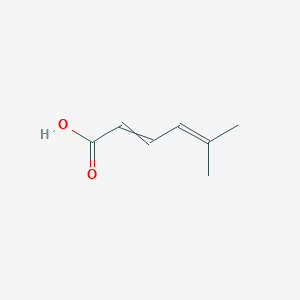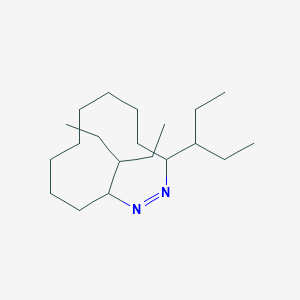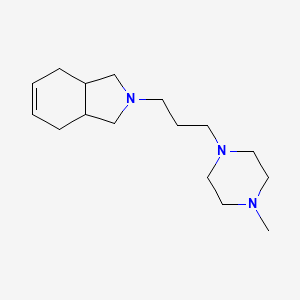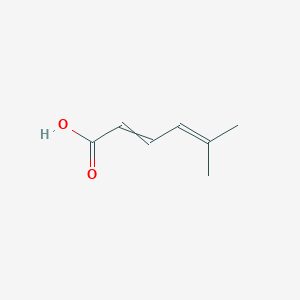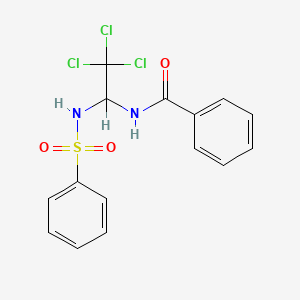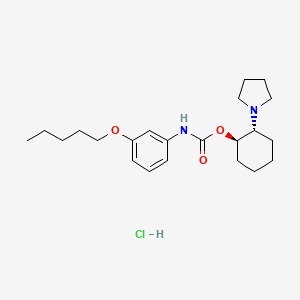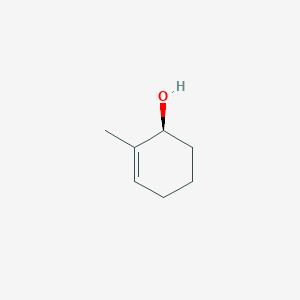
(1S)-2-Methylcyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C7H12O It is a cyclohexene derivative with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Methylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the reduction of (1S)-2-Methylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method ensures high yield and purity of the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-2-Methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (1S)-2-Methylcyclohex-2-en-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (1S)-2-Methylcyclohexanol using strong reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (1S)-2-Methylcyclohex-2-en-1-yl chloride.
Common Reagents and Conditions:
Oxidation: CrO3 in acetic acid or PCC in dichloromethane (DCM).
Reduction: LiAlH4 in THF or NaBH4 in methanol.
Substitution: SOCl2 in DCM or phosphorus tribromide (PBr3) in ether.
Major Products:
Oxidation: (1S)-2-Methylcyclohex-2-en-1-one.
Reduction: (1S)-2-Methylcyclohexanol.
Substitution: (1S)-2-Methylcyclohex-2-en-1-yl chloride.
Aplicaciones Científicas De Investigación
(1S)-2-Methylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (1S)-2-Methylcyclohex-2-en-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
2-Methylcyclohexanol: Similar structure but lacks the double bond.
Cyclohexene: Lacks the hydroxyl group but has a similar ring structure.
Uniqueness: (1S)-2-Methylcyclohex-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
76888-40-9 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(1S)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h4,7-8H,2-3,5H2,1H3/t7-/m0/s1 |
Clave InChI |
LONAYYKXZPCZNH-ZETCQYMHSA-N |
SMILES isomérico |
CC1=CCCC[C@@H]1O |
SMILES canónico |
CC1=CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


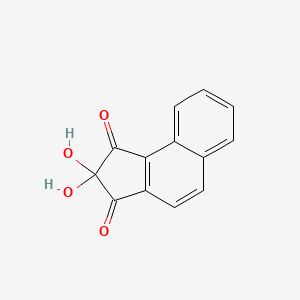
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
